3-(3-Oxocyclopent-1-en-1-yl)benzonitrile
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Overview
Description
3-(3-Oxocyclopent-1-en-1-yl)benzonitrile: is an organic compound with the molecular formula C₁₂H₉NO It is characterized by a cyclopentenone ring fused to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Oxocyclopent-1-en-1-yl)benzonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclopentenone derivative with a benzonitrile precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(3-Oxocyclopent-1-en-1-yl)benzonitrile can undergo oxidation reactions, typically forming more oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of cyclopentanol derivatives.
Substitution: The benzonitrile moiety can participate in nucleophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Oxidized cyclopentenone derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry: 3-(3-Oxocyclopent-1-en-1-yl)benzonitrile is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving nitrile and ketone groups. It may also serve as a probe for investigating biological pathways.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure may be modified to create drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 3-(3-Oxocyclopent-1-en-1-yl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrile and ketone groups can form covalent or non-covalent bonds with these targets, leading to changes in their activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
- 3-(3-Oxocyclopent-1-en-1-yl)benzaldehyde
- 3-(3-Oxocyclopent-1-en-1-yl)benzoic acid
- 3-(3-Oxocyclopent-1-en-1-yl)benzamide
Comparison: Compared to its analogs, 3-(3-Oxocyclopent-1-en-1-yl)benzonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential applications. The nitrile group can participate in a wider range of chemical reactions compared to aldehyde, carboxylic acid, or amide groups, making this compound more versatile in synthetic and research applications.
Properties
CAS No. |
849697-79-6 |
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Molecular Formula |
C12H9NO |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-(3-oxocyclopenten-1-yl)benzonitrile |
InChI |
InChI=1S/C12H9NO/c13-8-9-2-1-3-10(6-9)11-4-5-12(14)7-11/h1-3,6-7H,4-5H2 |
InChI Key |
XNUKZVIMHSJWHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C=C1C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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